2-Formyl-1H-indole-6-carbonitrile

描述

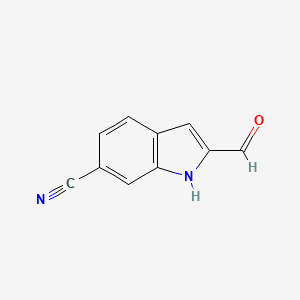

2-Formyl-1H-indole-6-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a formyl group at the 2-position and a nitrile group at the 6-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-1H-indole-6-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Another method involves the use of modern synthetic techniques, such as transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the formyl and nitrile groups onto the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

化学反应分析

Types of Reactions

2-Formyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Halogens, nitro compounds

Major Products Formed

Oxidation: 2-Carboxy-1H-indole-6-carbonitrile

Reduction: 2-Formyl-1H-indole-6-amine

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

2-Formyl-1H-indole-6-carbonitrile has been explored for its potential therapeutic applications:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that indole derivatives can interact with various cellular pathways involved in tumor growth. For example, compounds with similar structures have demonstrated the ability to inhibit specific kinases associated with cancer progression.

- Antiviral Properties : Research into indole derivatives suggests that they may inhibit viral replication mechanisms. The structural features of this compound may allow it to act as a scaffold for developing antiviral agents targeting viruses such as HIV .

Enzyme Inhibition

The compound exhibits significant potential as an enzyme inhibitor:

- Mechanism of Action : Preliminary studies suggest that this compound can bind covalently to nucleophilic sites on target enzymes, potentially inhibiting their activity. This property is crucial for developing drugs aimed at diseases where enzyme inhibition is beneficial, such as in metabolic disorders or infections .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Organic Electronics : The compound's ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties could be harnessed to improve device performance.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various indole derivatives, including this compound, on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| Control (Doxorubicin) | A549 (Lung) | 10.0 |

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibitors, this compound was tested against several key metabolic enzymes. The binding affinity was assessed using molecular docking simulations, revealing favorable interactions that suggest a strong inhibitory potential.

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase A | -9.5 |

| HIV Integrase | -8.7 |

作用机制

The mechanism of action of 2-Formyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

- 2-Formyl-1H-indole-5-carbonitrile

- 3-Formyl-1H-indole-6-carbonitrile

- 2-Formyl-1H-indole-7-carbonitrile

Uniqueness

2-Formyl-1H-indole-6-carbonitrile is unique due to the specific positioning of the formyl and nitrile groups on the indole ring. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

生物活性

2-Formyl-1H-indole-6-carbonitrile is a compound belonging to the indole family, recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure with a formyl group at the 2-position and a nitrile group at the 6-position of the indole ring. This specific arrangement influences its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that compounds with similar indole structures can inhibit the growth of various bacterial strains. For instance, derivatives of indoles have been reported to demonstrate activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antiviral Activity

The compound has also been investigated for its antiviral properties . Indole derivatives, including this compound, have shown effectiveness in inhibiting viral replication mechanisms. For example, related compounds have been identified as inhibitors of HIV integrase, which is crucial for viral DNA integration into the host genome .

Anticancer Properties

The anticancer potential of this compound has gained attention in recent studies. Indoles are known to interact with various cellular pathways involved in cancer progression. Research demonstrates that this compound can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways.

The mechanism of action for this compound is multifaceted:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Non-Covalent Interactions : The nitrile group participates in hydrogen bonding and other non-covalent interactions, affecting binding affinity and specificity.

- Targeting Specific Pathways : The compound may interfere with specific biochemical pathways related to inflammation, cell cycle regulation, and apoptosis.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

Case Study 1 : A study investigated the antimicrobial efficacy of several indole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2 : In vitro studies on cancer cell lines (e.g., MDA-MB-231) revealed that treatment with this compound led to cell cycle arrest and increased apoptotic markers, supporting its role as a potential anticancer agent.

常见问题

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-Formyl-1H-indole-6-carbonitrile?

- Methodological Answer : The compound contains an indole core substituted with a formyl group at position 2 and a nitrile group at position 5. Key characterization involves:

- NMR : and NMR to confirm substituent positions. For example, the formyl proton appears as a singlet near δ 9.8–10.2 ppm, while the nitrile carbon resonates at ~δ 110–120 ppm.

- IR Spectroscopy : Strong absorption bands at ~2200 cm (C≡N stretch) and ~1680 cm (C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 170.17 (CHNO) .

- X-ray Crystallography : Used for definitive structural confirmation; SHELX software (e.g., SHELXL) is recommended for refinement .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A common approach involves:

Vilsmeier-Haack Reaction : Formylation of 1H-indole-6-carbonitrile using POCl and DMF.

Cross-Coupling Reactions : Palladium-catalyzed coupling to introduce substituents (e.g., Suzuki-Miyaura for aryl groups). Optimize reaction conditions (temperature, catalyst loading) to avoid side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact. Avoid inhalation (respirators with organic vapor cartridges if airborne particles are present) .

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation. Monitor for discoloration or precipitate formation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl). Limited solubility in water or alcohols.

- Stability : Degrades under prolonged exposure to light or moisture. Perform stability assays via HPLC at intervals (0, 24, 48 hrs) under varying pH/temperature conditions .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. Purity >98% is typical for research-grade material.

- Melting Point : Compare observed mp (literature values ~140–146°C for related indole aldehydes) to confirm crystallinity .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalytic Systems : Screen Pd(OAc)/XPhos or Buchwald-Hartwig conditions for C–N bond formation. Use DFT calculations to predict reactive sites.

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer reactivity toward the formyl or nitrile positions .

Q. How do crystal packing and intermolecular interactions influence the solid-state properties of this compound derivatives?

- Methodological Answer :

- X-ray Diffraction : Collect data on a Rigaku Saturn724 CCD diffractometer. Analyze hydrogen bonding (N–H⋯O=C) and π-π stacking using Mercury software.

- Thermal Analysis : Perform TGA/DSC to correlate packing density with thermal stability .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute frontier orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO interactions) on reactivity using AMBER or GROMACS .

Q. How can researchers resolve contradictions in reported bioactivity data for indole carbonitrile derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC values) across studies. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests).

- Structural Analogues : Synthesize and test 3-formyl or 4-cyano variants to isolate pharmacophore contributions .

Q. What experimental designs mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Kinetic Control : Monitor reaction progress via in situ IR to halt at intermediate stages.

- Byproduct Trapping : Add scavengers (e.g., polymer-supported triphenylphosphine for excess POCl) .

属性

IUPAC Name |

2-formyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRGVNQOBGZODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544010 | |

| Record name | 2-Formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-63-6 | |

| Record name | 2-Formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。